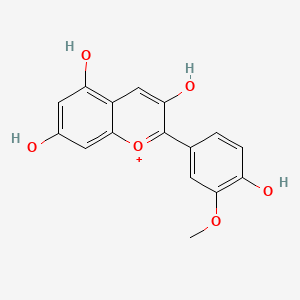

Peonidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peonidin is an anthocyanidin cation that is flavylium bearing four hydroxy substituents at positions 3, 4', 5 and 7 as well as a methoxy substituent at position 3'. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer and a metabolite. It is a conjugate acid of a this compound(1-).

This compound belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Cancer Research

Peonidin has been studied for its anticancer activities, particularly in breast cancer. It's been found to have potential activity as an anti-breast cancer agent by suppressing the excessive expression of the Human Epidermal Receptor-2 (HER-2) protein, which can induce cancer cell metastasis. This was demonstrated through an in silico molecular docking method, indicating this compound's binding energy with HER-2 protein was significantly lower, suggesting a stronger and more stable bond compared to other compounds, highlighting its potential as a therapeutic agent against breast cancer (Laksmiani, Widiastari, & Reynaldi, 2018).

Cardiovascular Health

Research has shown this compound's ability to modulate adhesion processes and reduce the production of E-Selectin and Vascular Endothelial Growth Factor (VEGF) in a pro-inflammatory environment, which is crucial in the development of atherosclerosis. This suggests this compound's role in preventing monocyte adhesion to endothelial cells and its potential in regulating angiogenesis, offering insights into its cardiovascular health benefits (Marino et al., 2020).

Antioxidant Properties

This compound has been evaluated for its antioxidant properties, particularly as a natural food colorant with potential radical scavenging capabilities. The study identifies the most active sites for radical formation in this compound and compares its reactivity and stability against other known antioxidants, underscoring its effectiveness in combating oxidative stress (Rajan, Hasna, & Muraleedharan, 2018).

Neuroprotective Effects

This compound has shown beneficial effects in models of retinal diseases, particularly in protecting photoreceptors from degeneration induced by toxic substances. This has implications for treating conditions like retinitis pigmentosa, offering a potential avenue for pharmacological intervention in degenerative visual disorders (Tao et al., 2016).

Propiedades

Fórmula molecular |

C16H13O6+ |

|---|---|

Peso molecular |

301.27 g/mol |

Nombre IUPAC |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol |

InChI |

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1 |

Clave InChI |

XFDQJKDGGOEYPI-UHFFFAOYSA-O |

SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |

Sinónimos |

peonidin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

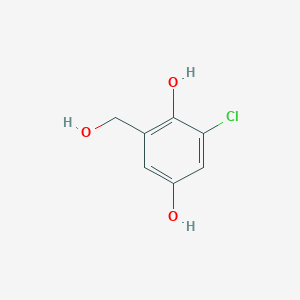

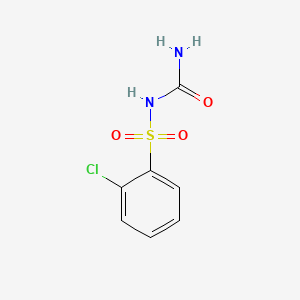

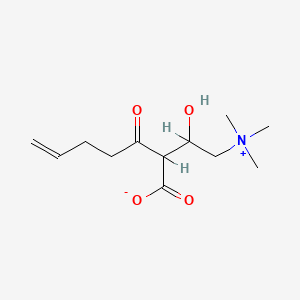

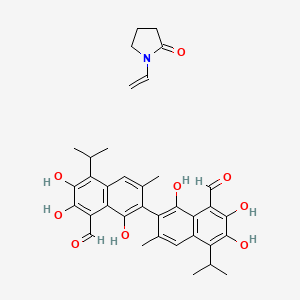

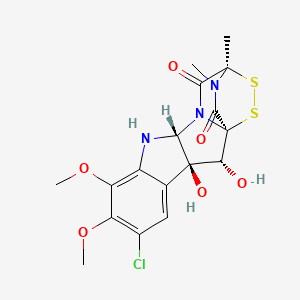

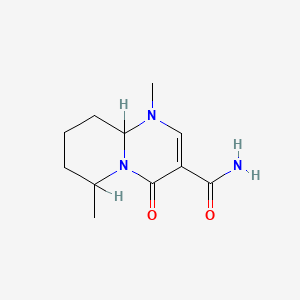

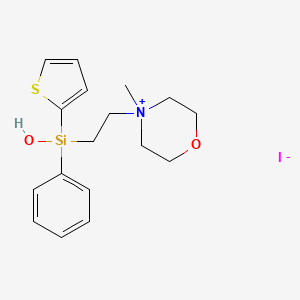

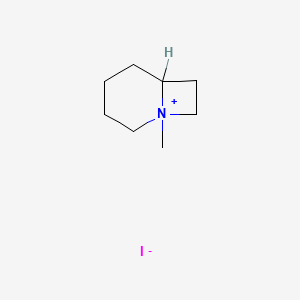

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)